molecular formula C17H10ClFN2O2S B3442811 (5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3442811
M. Wt: 360.8 g/mol
InChI Key: QWNLOMKWRVGXJK-NTEUORMPSA-N
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Description

The compound (5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule characterized by its unique structure, which includes a chlorophenyl group, a fluorophenylmethylidene group, and a diazinane-4,6-dione core with a sulfanylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the diazinane-4,6-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step often involves the reaction of the diazinane-4,6-dione with a sulfur-containing reagent such as thiourea or a similar compound.

    Attachment of the chlorophenyl and fluorophenylmethylidene groups: These groups can be introduced through a series of substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the diazinane-4,6-dione core or the attached phenyl groups.

    Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorophenyl)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(4-chlorophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O2S/c18-11-3-7-13(8-4-11)21-16(23)14(15(22)20-17(21)24)9-10-1-5-12(19)6-2-10/h1-9H,(H,20,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLOMKWRVGXJK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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